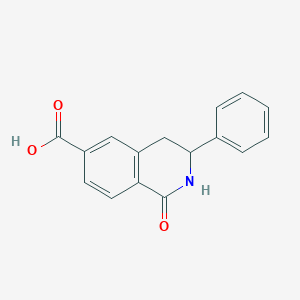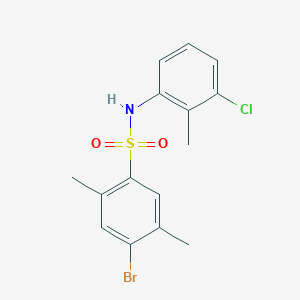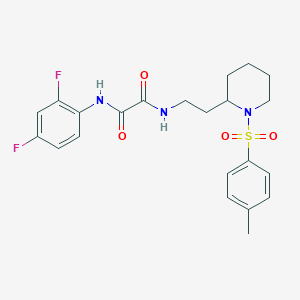![molecular formula C11H13NO6 B2987402 (2S,3S)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid CAS No. 108052-07-9](/img/structure/B2987402.png)
(2S,3S)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2S,3S)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid” is an organic compound with multiple functional groups. The (2S,3S) notation indicates that it has two chiral centers . The “2,3-dihydroxy” part suggests the presence of two hydroxyl (-OH) groups on the second and third carbon atoms. The “3-[(2-methoxyphenyl)carbamoyl]” part indicates a carbamoyl group (a functional group derived from carbamic acid) attached to the third carbon atom, with a 2-methoxyphenyl group attached to the nitrogen atom of the carbamoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The (2S,3S) notation provides information about the stereochemistry at the two chiral centers . The presence of the carbamoyl and hydroxyl groups will also influence the compound’s three-dimensional structure due to their polarity and potential for hydrogen bonding.Scientific Research Applications
Optical Resolution and Crystal Structure
Research on the optical resolution of 1-(3-methoxyphenyl)ethylamine with enantiomerically pure mandelic acid highlighted a method with high resolution efficiency, utilizing enantiomerically pure mandelic acid as a resolving agent. This study, while focusing on a key intermediate for new phenyl carbamate drugs, provides insights into methodologies for achieving high purity of enantiomers, crucial for various applications in chemical synthesis and pharmaceutical research (Sakai et al., 1993).
Chemical Synthesis and Characterization
The ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid into corresponding 2-phenyl-1-indanone showcases the potential for synthesizing complex organic structures from simpler precursors. This type of chemical transformation is fundamental in the development of new materials and active pharmaceutical ingredients (Brown, Denman, & O'donnell, 1971).
Antioxidant and Anti-inflammatory Applications
A novel series of compounds including (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid and its analogues were synthesized and evaluated for their antioxidant and anti-inflammatory activities. Such studies are critical for the discovery of new therapeutic agents, showcasing the role of synthetic chemistry in developing compounds with potential health benefits (Subudhi & Sahoo, 2011).
Renewable Chemical Building Blocks
Investigation into phloretic acid, a naturally occurring phenolic compound, for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, highlights the importance of renewable chemical sources for material science. This research points towards sustainable alternatives to conventional chemicals for producing materials with specific properties, such as thermal and thermo-mechanical suitability for various applications (Trejo-Machin et al., 2017).
properties
IUPAC Name |
(2S,3S)-2,3-dihydroxy-4-(2-methoxyanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-18-7-5-3-2-4-6(7)12-10(15)8(13)9(14)11(16)17/h2-5,8-9,13-14H,1H3,(H,12,15)(H,16,17)/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYRRCJBXXMTAX-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(C(C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)[C@H]([C@@H](C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2987319.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one](/img/structure/B2987320.png)
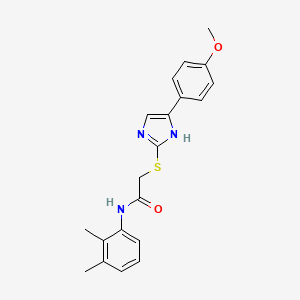
![N-(4-Tricyclo[4.3.1.03,8]decanyl)prop-2-enamide](/img/structure/B2987324.png)
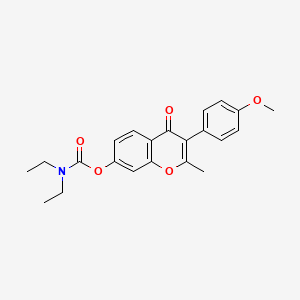
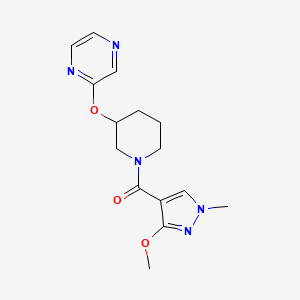
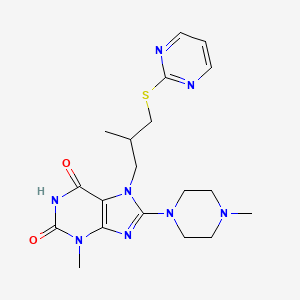
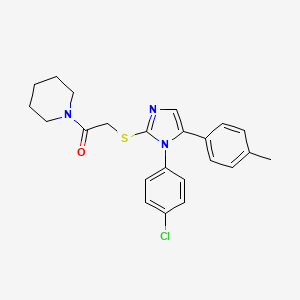
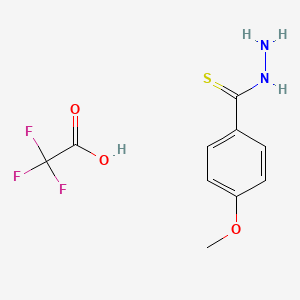
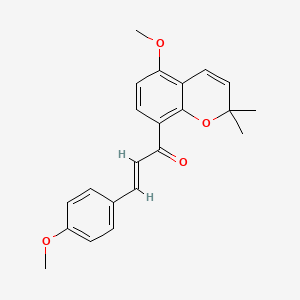
![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B2987338.png)
